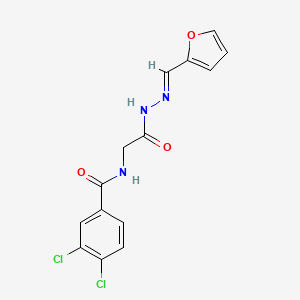
2-(4-Butylphenoxy)-N'-(4-((4-CL-benzyl)oxy)-3-methoxybenzylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Butylphenoxy)-N’-(4-((4-CL-benzyl)oxy)-3-methoxybenzylidene)acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes a butylphenoxy group, a chlorobenzyl group, and a methoxybenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylphenoxy)-N’-(4-((4-CL-benzyl)oxy)-3-methoxybenzylidene)acetohydrazide typically involves multiple steps:
-
Formation of the Butylphenoxy Intermediate
Starting Material: 4-Butylphenol
Reagents: Sodium hydroxide (NaOH), chloroacetic acid
Conditions: Reflux in an aqueous medium
Reaction: 4-Butylphenol reacts with chloroacetic acid in the presence of NaOH to form 4-butylphenoxyacetic acid.
-
Hydrazide Formation
Starting Material: 4-Butylphenoxyacetic acid
Reagents: Hydrazine hydrate
Conditions: Reflux in ethanol
Reaction: 4-Butylphenoxyacetic acid reacts with hydrazine hydrate to form 4-butylphenoxyacetohydrazide.
-
Formation of the Final Compound
Starting Material: 4-Butylphenoxyacetohydrazide
Reagents: 4-((4-CL-benzyl)oxy)-3-methoxybenzaldehyde
Reaction: 4-Butylphenoxyacetohydrazide reacts with 4-((4-CL-benzyl)oxy)-3-methoxybenzaldehyde to form the final compound, 2-(4-Butylphenoxy)-N’-(4-((4-CL-benzyl)oxy)-3-methoxybenzylidene)acetohydrazide.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the compound, potentially breaking down the hydrazide linkage.
-
Reduction
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Conditions: Anhydrous solvents
Products: Reduced forms of the compound, possibly converting the benzylidene group to a benzyl group.
-
Substitution
Reagents: Halogenating agents, nucleophiles
Conditions: Varies depending on the reagent
Products: Substituted derivatives, such as halogenated or alkylated products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Catalysts: Acidic or basic catalysts depending on the reaction
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Butylphenoxy)-N’-(4-((4-CL-benzyl)oxy)-3-methoxybenzylidene)acetohydrazide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its hydrazide moiety is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of multiple functional groups allows for interactions with different biological pathways, potentially leading to the development of new pharmaceuticals.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Butylphenoxy)-N’-(4-((4-CL-benzyl)oxy)-3-methoxybenzylidene)acetohydrazide would depend on its specific application. Generally, the hydrazide moiety can form hydrogen bonds and interact with various enzymes or receptors, influencing biological pathways. The benzylidene group may also play a role in binding to specific molecular targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Butylphenoxy)-N’-(4-methoxybenzylidene)acetohydrazide
- 2-(4-Butylphenoxy)-N’-(4-chlorobenzylidene)acetohydrazide
- 2-(4-Butylphenoxy)-N’-(4-hydroxybenzylidene)acetohydrazide
Comparison
Compared to similar compounds, 2-(4-Butylphenoxy)-N’-(4-((4-CL-benzyl)oxy)-3-methoxybenzylidene)acetohydrazide is unique due to the presence of both the chlorobenzyl and methoxybenzylidene groups. These groups can significantly influence its chemical reactivity and biological activity, potentially offering enhanced properties for specific applications.
Properties
CAS No. |
765289-02-9 |
|---|---|
Molecular Formula |
C27H29ClN2O4 |
Molecular Weight |
481.0 g/mol |
IUPAC Name |
2-(4-butylphenoxy)-N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C27H29ClN2O4/c1-3-4-5-20-8-13-24(14-9-20)33-19-27(31)30-29-17-22-10-15-25(26(16-22)32-2)34-18-21-6-11-23(28)12-7-21/h6-17H,3-5,18-19H2,1-2H3,(H,30,31)/b29-17+ |
InChI Key |
LUMSZWCRKVHMCF-STBIYBPSSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isobutyl 7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12016228.png)

![[2-methoxy-4-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl] 4-butoxybenzoate](/img/structure/B12016230.png)

![4-bromo-2-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B12016234.png)


![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B12016281.png)
![(5Z)-3-Dodecyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016288.png)
![4-hydroxy-3-methoxy-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide](/img/structure/B12016293.png)
![3-((Z)-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-(ethylamino)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12016299.png)

![1-(3-chlorophenyl)-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea](/img/structure/B12016305.png)

